molecular formula C18H21NO4S B14700748 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol CAS No. 21140-78-3

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol

Cat. No.: B14700748
CAS No.: 21140-78-3
M. Wt: 347.4 g/mol
InChI Key: SGBMONPIFGUIBY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol can be achieved through various synthetic routes. One common method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach includes a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These methods use mild reaction conditions and readily available starting materials, making them suitable for industrial production.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for bromination and hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-isoquinolinediol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Properties

CAS No.

21140-78-3

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinoline-4,6-diol

InChI

InChI=1S/C18H21NO4S/c1-11(2)24(22,23)14-6-3-12(4-7-14)18-15-8-5-13(20)9-16(15)17(21)10-19-18/h3-9,11,17-21H,10H2,1-2H3

InChI Key

SGBMONPIFGUIBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)C(CN2)O

Origin of Product

United States

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